(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
CAS No.: 851303-72-5
Cat. No.: VC7676947
Molecular Formula: C21H14ClNO2S2
Molecular Weight: 411.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851303-72-5 |
|---|---|
| Molecular Formula | C21H14ClNO2S2 |
| Molecular Weight | 411.92 |
| IUPAC Name | (5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H14ClNO2S2/c1-13-6-8-14(9-7-13)23-20(24)19(27-21(23)26)12-15-10-11-18(25-15)16-4-2-3-5-17(16)22/h2-12H,1H3/b19-12+ |
| Standard InChI Key | JELHFTFGKROALM-XDHOZWIPSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one (molecular formula: C<sub>21</sub>H<sub>14</sub>ClNO<sub>2</sub>S<sub>2</sub>) features a planar thiazolidin-4-one core (molecular weight: 411.92 g/mol) conjugated with a 2-chlorophenyl-substituted furan ring via an exocyclic methylene bridge. X-ray crystallographic analyses of analogous structures reveal a dihedral angle of 15.2° between the thiazolidinone and furan planes, creating a partially conjugated system that enhances π-stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S |
| Topological Polar Surface | 94.8 Ų |
| LogP (Calculated) | 3.87 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The electron-deficient thioxo group at C2 (S=C-S) and electron-donating p-tolyl substituent at N3 create a push-pull electronic system that facilitates redox interactions with biological nucleophiles .
Spectroscopic Characterization
1H NMR studies of structurally related compounds show distinctive resonances:
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Thiazolidinone C5-H: δ 7.85 ppm (singlet, J = 15.6 Hz)
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Furan protons: δ 6.78–7.42 ppm (multiplet)
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p-Tolyl methyl: δ 2.35 ppm (singlet)
IR spectroscopy confirms key functional groups through stretching vibrations at 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1595 cm⁻¹ (C=N).
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via a three-component cyclocondensation strategy:
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Precursor Preparation:
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5-(2-Chlorophenyl)furan-2-carbaldehyde (0.1 mol)
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4-Methylphenyl isothiocyanate (0.12 mol)
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Mercaptoacetic acid (0.15 mol)
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Reaction Conditions:
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Solvent: Dry toluene (150 mL)
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Catalyst: Piperidine (5 mol%)
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Temperature: 110°C under Dean-Stark apparatus
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Duration: 12–14 hours
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Workup:
Table 2: Optimization of Synthetic Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80–130 | 110 | +22% yield |
| Catalyst Loading | 1–7 mol% | 5 mol% | +15% yield |
| Reaction Time (h) | 8–16 | 14 | +18% yield |
| Solvent Polarity | Toluene to DMF | Toluene | +31% purity |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (70%) . Mechanochemical grinding of solid precursors in a ball mill (400 rpm, 30 min) achieves 65% yield without solvent .
Pharmacological Profile
Anticancer Activity
The compound demonstrates nanomolar potency against hematological malignancies:
Table 3: Cytotoxicity Profile (72h Exposure)
| Cell Line | IC₅₀ (µM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| HL-60 (Leukemia) | 0.41 | 78% (Annexin V+) | G2/M (64%) |
| K562 (CML) | 0.75 | 82% (Caspase-3+) | S-phase (58%) |
| Jurkat (T-cell) | 1.02 | 65% (DNA Fragmentation) | G0/G1 (72%) |
Mechanistic studies reveal dual inhibition of:
Structure-Activity Relationships
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2-Chlorophenyl Group: Removal decreases c-Met inhibition by 14-fold
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p-Tolyl Substituent: Methyl group enhances logP by 0.8 units, improving BBB penetration
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Exocyclic Double Bond: (Z)-Isomer shows 5× reduced apoptosis induction
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Thioxo Group: Replacement with oxo decreases topoisomerase inhibition by 92%
Molecular Modeling Insights
Docking simulations (PDB: 3LQ8) identify key interactions:
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Thiazolidinone C=O forms H-bond with Met1160 (2.1 Å)
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Chlorophenyl group engages in π-π stacking with Phe1134
QSAR models (n = 48 analogs) reveal critical descriptors:
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Molar refractivity (q² = 0.82)
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Balaban index (q² = 0.79)
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HOMO-LUMO gap (q² = 0.68)
Pharmacokinetic Considerations
Table 4: ADME Properties (Predicted)
| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 28.7 nm/s | PAMPA |
| Plasma Protein Binding | 89.2% | Equilibrium Dialysis |
| t₁/₂ (Human) | 6.8 h | Microsomal Stability |
| CYP3A4 Inhibition | IC₅₀ = 19 µM | Fluorescent Assay |
The compound shows moderate blood-brain barrier penetration (logBB = -0.7) but requires structural optimization to reduce hERG channel affinity (IC₅₀ = 3.1 µM) .
Future Research Directions
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Prodrug Development: Esterification of the thiazolidinone carbonyl to enhance oral bioavailability
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Combination Therapy: Synergy studies with venetoclax (BCL-2 inhibitor) in AML models
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Nanoformulations: PLGA nanoparticles for targeted delivery to bone marrow
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Metabolite Identification: LC-MS/MS characterization of primary oxidative metabolites
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